molecular formula C3H7NO4S B155185 Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) CAS No. 29584-42-7

Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)

Cat. No. B155185
CAS RN: 29584-42-7
M. Wt: 153.16 g/mol
InChI Key: AFDQGRURHDVABZ-UHFFFAOYSA-N
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Patent
US04071534

Procedure details

On the contrary, when a tertiary amine such as pyridine is mixed with dimethyl formamide and then chlorosulfonic acid is added to the mixture, dimethyl formamide-sulfur trioxide is formed as well as the case adding the tertiary amine to a mixture of dimethyl formamide and chlorosulfonic acid. When the mixture is used for the reaction of L-ascorbic acid in which the 5- and 6-positions are protected by a ketone or aldehyde the yield of the product is remarkably high and the product in the reaction mixture is crystallized in high degree.
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.Cl[S:8]([OH:11])(=[O:10])=[O:9].[CH3:12][N:13]([CH3:16])[CH:14]=[O:15]>>[CH3:12][N:13]([CH3:16])[CH:14]=[O:15].[S:8](=[O:11])(=[O:10])=[O:9] |f:3.4|

Inputs

Step One
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=O)C.S(=O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.